The synthesis of JSH-150 involves several key steps that utilize established organic chemistry techniques. The initial phase includes the formation of thiazole derivatives through the reaction of appropriate precursors under controlled conditions. Specifically, the synthesis employs the Eschenmoser contraction method, which is known for creating fused thiazoles with high yields (55-70%) through refluxing conditions .
The final structure of JSH-150 includes multiple functional groups that enhance its binding affinity to CDK9. Characterization techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry were employed to confirm the molecular structure and purity of the synthesized compound .
The molecular formula of JSH-150 is C31H25ClN3O3S, indicating a complex arrangement that contributes to its biological activity. The structural analysis reveals a thiazole ring fused with a pyridine derivative and other substituents that are critical for its interaction with CDK9.
Key structural features include:
Crystallographic studies have provided insights into the three-dimensional conformation of JSH-150, illustrating how it occupies the active site of CDK9 effectively .
JSH-150 primarily acts through competitive inhibition of CDK9, disrupting its normal function in phosphorylating RNA polymerase II. This inhibition leads to reduced transcriptional activity of genes associated with cell proliferation and survival, particularly those involved in cancer progression.
The detailed mechanism involves:
Experimental assays have demonstrated that JSH-150 significantly reduces phosphorylation levels at critical sites on RNA polymerase II, thereby inhibiting transcription elongation .
The mechanism of action for JSH-150 hinges on its ability to inhibit CDK9 activity selectively. Upon binding to CDK9:
Preclinical studies indicate that this mechanism effectively induces apoptosis in various cancer cell lines, highlighting its potential therapeutic applications in oncology .
JSH-150 exhibits several notable physical and chemical properties:
These properties are crucial for formulating JSH-150 for clinical applications and ensuring its bioavailability in biological systems .
JSH-150 has significant potential applications in cancer therapy due to its selective inhibition of CDK9. Its primary applications include:
Ongoing clinical trials are assessing the efficacy of JSH-150 in treating specific types of cancer, particularly those resistant to conventional therapies .
JSH-150 (chemical name: 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile) is a small-molecule inhibitor with the empirical formula C₂₄H₃₃ClN₆O₂S and a molecular weight of 505.08 g/mol [3] [9]. Its structure features three key pharmacophores (Fig. 1):
JSH-150 was developed through structure-guided optimization of a pyrimidine-based CDK7/9 inhibitor scaffold (Compound 9, IC₅₀: 14 nM CDK9, 92 nM CDK7). Key design strategies included:
The synthesis (Scheme 1) involves:
JSH-150 exhibits favorable drug-like properties critical for in vitro and in vivo applications:
Property | Value | Significance |
---|---|---|
Molecular Weight | 505.08 g/mol | Optimal for cell permeability |
Solubility (DMSO) | 100 mg/mL (197.99 mM) | Suitable for stock solutions |
Solubility (Water) | 100 mg/mL (197.99 mM) | Facilitates aqueous formulations |
Solubility (Ethanol) | 100 mg/mL (197.99 mM) | Broad formulation compatibility |
Storage Stability | >3 years at -20°C (powder) | Ensures long-term usability |
Solution Stability | Use fresh DMSO (hygroscopic) | Prevents hydrolysis/degradation |
The compound’s high solubility across polar solvents enables versatile experimental formulations, though moisture absorption in DMSO necessitates fresh preparation for biochemical assays [3] [9].
JSH-150 is a competitive ATP-binding site inhibitor of CDK9 with an IC₅₀ of 1 nM in biochemical assays [1] [4]. Key binding interactions (Fig. 2) include:
Functional consequences include:
JSH-150 achieves >1,000-fold selectivity for CDK9 over CDK7 and >300–10,000-fold selectivity across other CDKs [1] [3]. Key selectivity determinants include:
Kinase | IC₅₀ (nM) | Fold Selectivity vs. CDK9 | Structural Determinants |
---|---|---|---|
CDK9/Cyclin T1 | 1 | 1x | Optimal hinge/pocket fit |
CDK16/Cyclin Y | 292 | 292x | Steric clash with bulkier gatekeeper (Ile25) |
CDK1/Cyclin B | 1,340 | 1,340x | Shallow hydrophobic pocket; Leu83 gatekeeper |
CDK14/Cyclin Y | 1,680 | 1,680x | Altered hinge conformation (Asp98 vs. Asp104) |
CDK7/Cyclin H | 1,720 | 1,720x | Leu83 gatekeeper; smaller back pocket |
CDK2/Cyclin A | 2,860 | 2,860x | Phe80 gatekeeper; restricted solvent-exposed region |
Mechanistic insights:
This selectivity profile minimizes off-target effects on cell cycle CDKs (e.g., CDK4/6), reducing risks of cytostatic responses in normal cells [1] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9